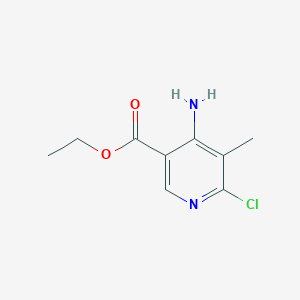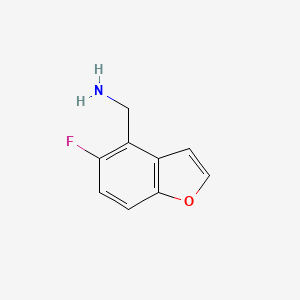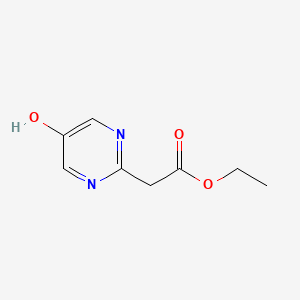
2-(Isoquinolin-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isoquinolin-5-yl)ethanamine is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-5-yl)ethanamine can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method involves the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of iodine as a catalyst .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, minimizing the use of harmful reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Isoquinolin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
2-(Isoquinolin-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, such as malaria and cancer.
Industry: The compound is used in the production of dyes, catalysts, and materials
Mecanismo De Acción
The mechanism of action of 2-(Isoquinolin-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects.
Comparación Con Compuestos Similares
Quinoline: Quinoline is a nitrogen-containing bicyclic compound similar to isoquinoline. It is used in the synthesis of antimalarial and antimicrobial agents.
Pyridine: Pyridine is a basic heterocyclic organic compound with a structure similar to isoquinoline. It is used as a precursor to agrochemicals and pharmaceuticals.
Indole: Indole is a bicyclic compound with a structure similar to isoquinoline. It is used in the synthesis of various bioactive molecules.
Uniqueness of 2-(Isoquinolin-5-yl)ethanamine: this compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
2-isoquinolin-5-ylethanamine |
InChI |
InChI=1S/C11H12N2/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10/h1-3,5,7-8H,4,6,12H2 |
Clave InChI |
NKQAWXHNHXWCLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(1H-pyrazol-1-yl)phenyl]methanamine sulfate](/img/structure/B11762712.png)
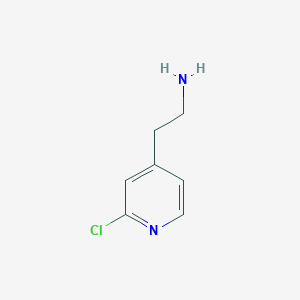
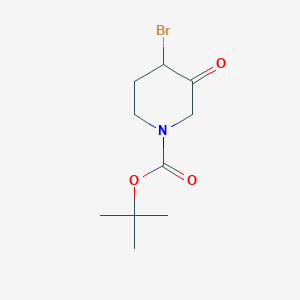
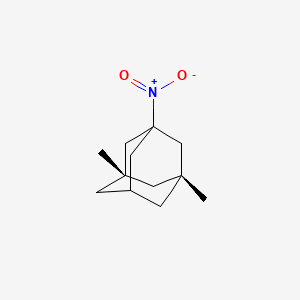
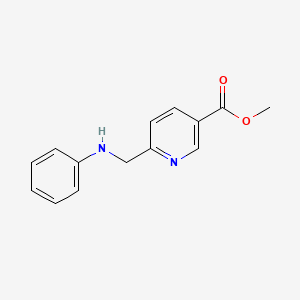
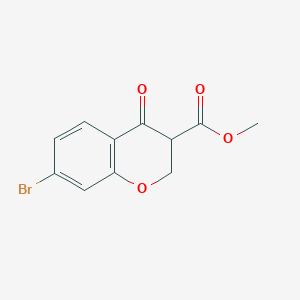
![5-Methyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11762730.png)
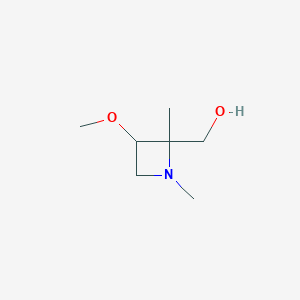
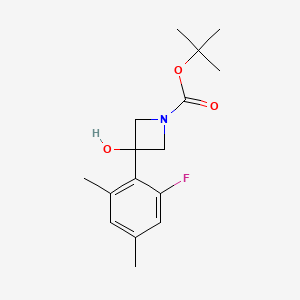

![Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate](/img/structure/B11762761.png)
